[1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine;hydrochloride
Description
[1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine hydrochloride is a cyclopropane-containing amine derivative featuring a 1,2,4-triazole substituent. The cyclopropane ring introduces conformational rigidity, while the triazole moiety provides hydrogen-bonding capability and metabolic stability, making it a promising scaffold in medicinal chemistry.
Properties
IUPAC Name |
[1-(1,2,4-triazol-1-yl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-6(1-2-6)10-5-8-4-9-10;/h4-5H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYSODMEGZJTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=NC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride typically involves the nucleophilic substitution of a cyclopropyl halide with a triazole derivative. One common method involves reacting 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like PEG-1000 at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Synthetic Routes & Cyclopropane Functionalization
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. Key methodologies include:
Triazole Ring Reactivity
The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry:
Electrophilic Substitution
-
Halogenation : Reacts with N-chlorosuccinimide (NCS) at C5 position under radical initiation (AIBN, 80°C), yielding 5-chloro derivatives for further cross-coupling .
-
Acylation : Forms acetylated products with acetic anhydride in pyridine (rt, 12 h), preserving cyclopropane integrity .
Coordination Chemistry
-
Binds transition metals (Cu²⁺, Fe³⁺) via triazole N3 and amine groups, forming octahedral complexes confirmed by UV-Vis (λmax = 420–450 nm) and ESR.
Amine Group Transformations
The primary amine undergoes typical nucleophilic reactions:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane undergoes selective ring-opening under controlled conditions:
Comparative Stability Under Stress Conditions
Stability studies reveal degradation pathways:
| Condition | Half-Life (25°C) | Major Degradation Products | Implications |
|---|---|---|---|
| pH 1.0 (HCl) | 48 h | Triazole ring hydrolysis | Avoid strong acidic formulations |
| UV Light (254 nm) | 6 h | Cyclopropane ring cleavage | Requires light-protected storage |
| Oxidative (H₂O₂ 3%) | 72 h | N-Oxide formation at triazole | Antioxidants recommended in formulations |
Industrial-Scale Optimization
Key parameters for kilogram-scale synthesis:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Cu Catalyst Loading | 5–7 mol% | >90% conversion; <2% dimer impurities |
| Reaction Temperature | 50–60°C | Balances cyclopropane stability vs. reaction rate |
| Workup Protocol | EtOAc extraction, silica gel (CH₂Cl₂/MeOH) | ≥98% purity by HPLC |
This compound's reactivity profile makes it valuable for pharmaceutical intermediates (e.g., VHL inhibitors in patent AU2021379781A1 ) and materials science. Future research directions include photocatalytic C–H functionalization of the cyclopropane ring and biocatalytic resolution of enantiomers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. The triazole moiety is known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions [1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine; hydrochloride as a potential candidate for the development of antifungal agents.
Anticancer Properties
Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a promising agent in cancer therapy. Various case studies have documented its efficacy against specific cancer types, including breast and lung cancers.
Neurological Effects
The compound has been investigated for its neuroprotective effects. Triazoles have been linked to the modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate the precise mechanisms by which this compound exerts its effects on neural tissues.
Case Study 1: Antifungal Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, [1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine; hydrochloride demonstrated significant antifungal activity against Candida albicans strains resistant to conventional treatments. The study utilized both in vitro and in vivo models to assess the compound's efficacy and safety profile.
Case Study 2: Cancer Cell Apoptosis
A research article in Cancer Letters highlighted the compound's ability to induce apoptosis in human breast cancer cells (MCF-7). The study revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting its potential as an anticancer agent.
Case Study 3: Neuroprotection in Animal Models
Research conducted at a leading neuroscience institute indicated that administration of [1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine; hydrochloride resulted in reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The findings suggest that this compound could be developed into a therapeutic option for neurodegenerative disorders.
Data Table: Summary of Applications
| Application Area | Mechanism/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of ergosterol synthesis | Journal of Antimicrobial Chemotherapy |
| Anticancer | Induction of apoptosis in cancer cells | Cancer Letters |
| Neurological | Modulation of neurotransmitter systems | Neuroscience Institute Study |
Mechanism of Action
The mechanism of action of (1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes and receptors, altering their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocycles
Compounds with alternative heterocycles attached to the cyclopropane ring demonstrate how electronic and steric properties influence biological activity:
Key Findings :
Analogues with Modified Cyclopropane Substituents
Substituents on the cyclopropane ring significantly alter electronic and steric profiles:
Key Findings :
Comparison :
- Reductive amination offers mild conditions and high yields for secondary amines.
- Nucleophilic substitution is preferred for introducing bulky substituents but may require rigorous purification.
Physicochemical and Pharmacokinetic Properties
Key Insights :
- Trifluoromethyl derivatives exhibit higher logP, reducing aqueous solubility but improving membrane permeability.
- Methyl-triazole analogues balance moderate logP and solubility, favoring oral bioavailability.
Biological Activity
[1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine;hydrochloride (CAS Number: 2260937-25-3) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 174.63 g/mol. Its structure features a cyclopropyl group attached to a triazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2260937-25-3 |
| Molecular Formula | |
| Molecular Weight | 174.63 g/mol |
| Physical State | Powder |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives, including this compound. The compound has been evaluated for its activity against various pathogens.
In Vitro Studies
In vitro tests have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives containing cyclopropane groups have demonstrated activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL depending on the specific derivative tested .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 - 128 |
| Cyclopropane derivative F9 | E. coli | 32 |
| Cyclopropane derivative F5 | E. coli | 64 |
The mechanism by which this compound exerts its effects may be linked to its ability to inhibit key enzymes involved in cell wall synthesis and metabolic pathways in bacteria. The triazole ring is known to interact with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and leading to cell membrane destabilization .
Case Studies
Several case studies have explored the therapeutic potential of triazole derivatives:
- Antifungal Activity : A study demonstrated that triazole compounds showed potent antifungal activity against various strains of fungi, including Candida species. The introduction of cyclopropyl groups significantly enhanced their efficacy compared to non-substituted analogs .
- Antiviral Efficacy : Research has indicated that certain triazole derivatives can inhibit viral replication in vitro. For example, compounds similar to this compound were tested against viruses such as influenza and showed promising results in reducing viral load .
- Cancer Research : Triazole derivatives have been investigated for their potential as anticancer agents. A specific study reported that one derivative exhibited an IC50 value of 0.058 µM against T47D breast cancer cells, indicating strong cytotoxic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
